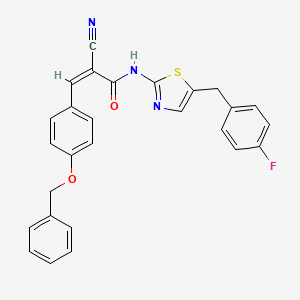

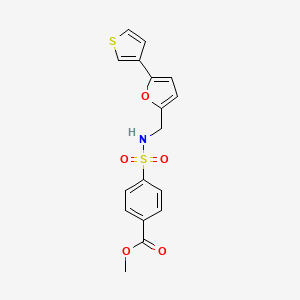

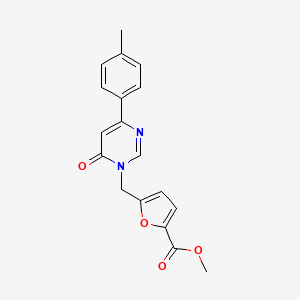

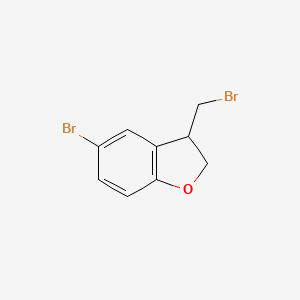

![molecular formula C19H20N4O3S2 B2517437 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-93-0](/img/structure/B2517437.png)

4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

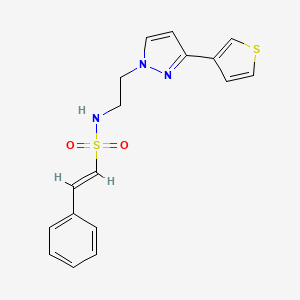

The compound “4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are important pharmacophores that have been used in the development of various therapeutic agents .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves reactions with aromatic isocyanates . The design, synthesis, and evaluation of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors have been described .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied using various techniques such as pharmacophore modelling, molecular docking, and molecular dynamics simulations . These studies have shown that these compounds can form multiple hydrogen bonds and aromatic interactions .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-thione, a derivative of thieno[2,3-d]pyrimidine, has been shown to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .Physical and Chemical Properties Analysis

Thieno[2,3-d]pyrimidin-4(3H)-thione, a derivative of thieno[2,3-d]pyrimidine, absorbs near-visible radiation with about 60% higher efficiency . It is nonfluorescent and can be readily incorporated into DNA and RNA .Scientific Research Applications

Efficient Synthesis Techniques

One significant area of research involves the development of efficient synthesis techniques for thieno[2,3-d]pyrimidin-4-amine derivatives, highlighting methods such as microwave irradiation for creating these compounds from readily available amines. This approach is noted for its efficiency and selectivity, providing a library-friendly route for generating diverse derivatives with potential applications in drug discovery and materials science (Han et al., 2010).

Biological Activity

Another critical area of application is in the investigation of the biological activity of thieno[2,3-d]pyrimidin derivatives. For instance, studies have synthesized novel benzohydrazide derivatives, demonstrating significant antibacterial activity against various bacterial strains. This research underscores the potential of these compounds in developing new antibacterial agents (Giri et al., 2017).

Antitumor and Antibacterial Agents

Further, the synthesis of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds has been explored for their antitumor and antibacterial properties. These studies provide a foundation for the use of thieno[2,3-d]pyrimidin derivatives in medicinal chemistry, particularly in designing compounds with enhanced activity against cancer and bacterial infections (Hafez et al., 2017).

Antimicrobial and Anti-Inflammatory Agents

Moreover, the development of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been researched for their antimicrobial and anti-inflammatory activities. This exploration has led to the identification of compounds with promising activity profiles, which could be leveraged in creating new treatments for infections and inflammatory conditions (Kahveci et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .

Mode of Action

The compound acts as an inhibitor of CDK4 . It binds to the active site of the kinase, preventing its interaction with cyclin D, a protein required for CDK4 activation . This inhibits the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase, thereby halting cell proliferation .

Biochemical Pathways

The inhibition of CDK4 affects the cell cycle pathway. Under normal conditions, CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression . The inhibition of CDK4 by the compound prevents this phosphorylation, keeping Rb in its active, hypophosphorylated state. Active Rb can bind to and inhibit E2F transcription factors, which are necessary for the transcription of genes required for S phase entry. Thus, the compound indirectly leads to the downregulation of these genes, further contributing to cell cycle arrest .

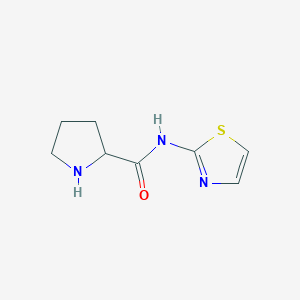

Pharmacokinetics

The chemical stability of the compound has been enhanced by the introduction of a thiazole group , which could potentially improve its bioavailability.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of CDK4 activity, leading to cell cycle arrest . On a cellular level, this results in the inhibition of cell proliferation .

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c24-18(22-17-16-9-12-27-19(16)21-13-20-17)14-5-7-15(8-6-14)28(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHWWDPWEUZSEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2517364.png)

![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)